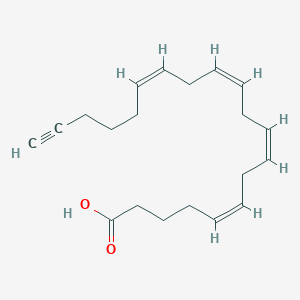

(5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraen-19-ynoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraen-19-ynoic acid, also known as 5,8,11,14-eicosatetraenoic acid (5,8,11,14-EET), is an unsaturated fatty acid that is produced in the body as a result of the metabolism of arachidonic acid. It is a member of the family of eicosanoids, which are hormones that are produced by the body and are involved in a variety of physiological processes. 5,8,11,14-EET is a biologically active molecule that has been studied extensively in recent years, and its role in the regulation of physiological processes has been the focus of much research.

Scientific Research Applications

Click Chemistry Tagging

Arachidonic Acid Alkyne can be tagged with fluorescent or biotinylated labels through click chemistry reactions, allowing for the analysis of its metabolism and biological activity. This is particularly useful in cell biology research to visualize and quantify lipid interactions .

Bio-orthogonal Chemistry

The terminal alkyne group serves as a bio-orthogonal tag that can be chemically or metabolically installed into biologically important molecules like proteins, lipids, and nucleic acids. This enables their visualization and quantification in pharmaceutical and medicinal research .

Metabolic Studies

As a clickable lipid analog, Arachidonic Acid Alkyne is used as a sensitive probe for studying cellular arachidonic acid metabolism, providing insights into fatty acid interactions within complex biological systems .

Intracellular Signaling

Arachidonic Acid itself is an intracellular signaling molecule, and its alkyne derivative could potentially be used to study signaling pathways involving lipid molecules .

Disease Development Research

The derivatives of Arachidonic Acid, including its alkyne form, are involved in the development of diseases. They play critical roles in cell physiology and can be used to study disease mechanisms at the molecular level .

Synthesis of Bioactive Molecules

The terminal alkyne group in Arachidonic Acid Alkyne is useful for synthesizing complex molecular scaffolds that have applications in creating bioactive compounds for pharmaceutical research .

Mechanism of Action

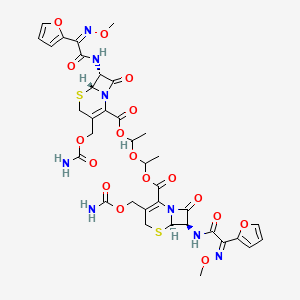

Arachidonic Acid Alkyne, also known as (5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraen-19-ynoic acid or ArachidonicAcidAlkyne, is a form of arachidonic acid with an ω-terminal alkyne . This compound has a variety of biological roles and impacts, which we will explore in detail below.

Target of Action

Arachidonic Acid Alkyne’s primary targets are the enzymes involved in its metabolism, such as acyl-CoA synthetases (ACSs) and lysophospholipid acyl-CoA acyltransferases (lyso-PLATs) . These enzymes activate free Arachidonic Acid Alkyne and incorporate it into phospholipids (PLs), playing a crucial role in its biological activity .

Mode of Action

The terminal alkyne group of Arachidonic Acid Alkyne can be used in click chemistry linking reactions. This allows the compound to tag arachidonic acid with fluorescent or biotinylated labels for analysis of its metabolism and biological activity . Because the alkyne group is at the ω-terminus, this compound can easily tag metabolites and derivatives .

Biochemical Pathways

Arachidonic Acid Alkyne is involved in several biochemical pathways. It is converted into eicosanoids, such as prostaglandins, leukotrienes, and epoxyeicosatrienoic acid, through three distinct enzymatic metabolic pathways: the cyclooxygenase pathway, lipoxygenase pathway, and cytochrome P450 pathway . These pathways play critical roles in various physiological activities, including inflammation, blood clotting, and vasoconstriction .

Pharmacokinetics

It is known that the compound has low rates of oxidation , which may impact its bioavailability.

Result of Action

The result of Arachidonic Acid Alkyne’s action is the generation of numerous bioactive metabolites. These metabolites have critical importance for the immune system, including inflammation response to pathogens, resolution of inflammation, wound healing, and mood and energy balance .

Action Environment

The action of Arachidonic Acid Alkyne can be influenced by various environmental factors. For instance, conditions like diabetes can significantly alter lipid metabolism, which in turn might affect the enzymatic processes involved in Arachidonic Acid Alkyne’s metabolism . Understanding these influences is crucial for optimizing the therapeutic use of this compound.

properties

IUPAC Name |

(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraen-19-ynoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h1,6-7,9-10,12-13,15-16H,3-5,8,11,14,17-19H2,(H,21,22)/b7-6-,10-9-,13-12-,16-15- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSYXKMUESYRSH-DOFZRALJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC=CCC=CCC=CCC=CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R,4S,5S,6R)-3,4,5-Tribenzoyloxy-6-phenylsulfanyloxan-2-yl]methyl benzoate](/img/structure/B565758.png)